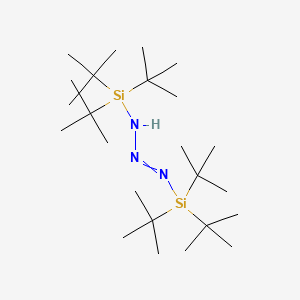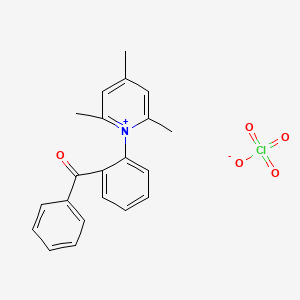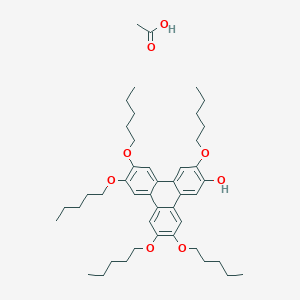![molecular formula C7H13Cl2NO3 B14385327 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide CAS No. 88498-32-2](/img/structure/B14385327.png)
2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a methoxyethoxy group, and a methylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide typically involves the reaction of 2,2-dichloroacetyl chloride with N-methyl-N-(2-methoxyethoxy)methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or primary amines can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products may include 2,2-dihydroxy-N-[(2-methoxyethoxy)methyl]-N-methylacetamide or 2,2-diamino-N-[(2-methoxyethoxy)methyl]-N-methylacetamide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloroethyl methyl ether: Shares the dichloroethyl group but differs in its overall structure and properties.
Methyl 2,2-dichloro-2-methoxyacetate: Similar in having the dichloro and methoxy groups but differs in the ester functionality.
Uniqueness: 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Eigenschaften
CAS-Nummer |
88498-32-2 |
|---|---|
Molekularformel |
C7H13Cl2NO3 |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
2,2-dichloro-N-(2-methoxyethoxymethyl)-N-methylacetamide |
InChI |
InChI=1S/C7H13Cl2NO3/c1-10(7(11)6(8)9)5-13-4-3-12-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
PUBUTVVTAUPRDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(COCCOC)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



